molecular formula C9H14O4 B3024928 (1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate CAS No. 889461-57-8

(1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate

Cat. No.: B3024928
CAS No.: 889461-57-8
M. Wt: 186.2 g/mol
InChI Key: SXLDHZFJMXLFJU-BQBZGAKWSA-N
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Description

(1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C9H14O4 It is a cyclopropane derivative with two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of diethyl fumarate or diethyl maleate. One common method is the reaction of diethyl fumarate with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethyl cyclopropane-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Diethyl cyclopropane-1,2-dicarboxylic acid.

    Reduction: Diethyl cyclopropane-1,2-dicarbinol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate involves its interaction with various molecular targets The ester groups can participate in esterification and transesterification reactions, while the cyclopropane ring can undergo ring-opening reactions

Comparison with Similar Compounds

Similar Compounds

  • Diethyl cyclopropane-1,1-dicarboxylate
  • Diethyl cyclopropane-1,3-dicarboxylate
  • Dimethyl cyclopropane-1,2-dicarboxylate

Uniqueness

(1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of two ester groups on the cyclopropane ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDHZFJMXLFJU-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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